N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and a nitrophenyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxy-5-nitrophenol, which is then subjected to a series of reactions to introduce the chromene and carboxamide functionalities. The key steps include:
Nitration: The nitration of 2-methoxyphenol to obtain 2-methoxy-5-nitrophenol.
Cyclization: The cyclization of 2-methoxy-5-nitrophenol with appropriate reagents to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chromene ring can undergo reduction reactions to form dihydrochromene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be employed for substitution reactions.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Dihydrochromene derivatives: Resulting from the reduction of the chromene ring.
Substituted chromenes: Obtained through nucleophilic substitution reactions.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key biological pathways. The chromene ring system may also contribute to the compound’s ability to intercalate with DNA, thereby disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of a chromene ring with a nitrophenyl and carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-15-7-6-10(19(22)23)8-13(15)18-17(21)12-9-25-14-5-3-2-4-11(14)16(12)20/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPYQXTNHTCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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